molecular formula C20H19N5OS B2937645 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034256-92-1

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide

Katalognummer: B2937645
CAS-Nummer: 2034256-92-1
Molekulargewicht: 377.47
InChI-Schlüssel: MUVHYFPMFKPOCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C20H19N5OS and its molecular weight is 377.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Biologische Aktivität

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a benzo[d]thiazole core linked to a 3,5-dimethyl-pyrazole moiety via an ethyl group. The presence of the pyridine ring enhances its pharmacological properties. The molecular formula is C18H20N4OC_{18}H_{20}N_4O, with a molecular weight of 304.39 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticonvulsant Activity : Studies have shown that derivatives containing the thiazole and pyrazole moieties exhibit significant anticonvulsant properties. For instance, compounds with similar structures demonstrated effective protection against seizures in animal models, indicating potential for treating epilepsy .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that it exhibits significant antiproliferative activity, with IC50 values comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis indicates that specific substituents on the thiazole and pyrazole rings are crucial for enhancing anticancer efficacy.
  • Neurotoxicity Profile : In evaluating neurotoxicity, the compound showed lower toxicity levels compared to traditional anticonvulsants, suggesting a favorable safety profile . The protective index (PI) was calculated to assess the therapeutic window.

Anticonvulsant Activity Study

A study conducted on various benzothiazole derivatives revealed that compounds similar to this compound exhibited significant anticonvulsant activity in maximal electroshock (MES) tests. Notably, one derivative showed an effective dose (ED50) of 160.4 mg/kg with a protective index of 2.74, indicating a promising candidate for further development in epilepsy treatment .

Cytotoxicity Evaluation

In vitro cytotoxicity assays against human cancer cell lines demonstrated that the compound effectively inhibits cell growth. For example, one study reported IC50 values below 10 µM for certain derivatives against HepG2 liver carcinoma cells . The SAR analysis indicated that the presence of electronegative substituents significantly enhances anticancer activity.

Data Table: Biological Activities Summary

Activity TypeCompound TestedIC50/ED50 ValueReference
AnticonvulsantThis compoundED50 = 160.4 mg/kg
CytotoxicityVarious benzothiazole derivativesIC50 < 10 µM
AnticancerSimilar thiazole-pyrazole derivativesIC50 < 10 µM

Eigenschaften

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-13-15(14(2)25(24-13)18-9-5-6-11-21-18)10-12-22-19(26)20-23-16-7-3-4-8-17(16)27-20/h3-9,11H,10,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVHYFPMFKPOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.